5-(Methanesulfonylmethyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(methylsulfonylmethyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-13(10,11)4-5-2-3-6(12-5)7(8)9/h2-3H,4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSYEJUUFPWONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with methanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group is typically oxidation-resistant, but the furan ring and methylene bridge can undergo oxidation under specific conditions.
Key Findings :
-
MnO₂-mediated oxidation of analogous furans produces dicarboxylic acids (e.g., furan-2,5-dicarboxylates) .
-
Electrophilic fluorination at the furan β-position occurs with Selectfluor in aprotic solvents .
Reduction Reactions
The sulfonyl group can be selectively reduced while preserving the furan core.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Sulfonyl group reduction | LiAlH₄/THF, 0°C → RT | Thioether (-S-CH₃) derivative | |
| Carboxylic acid reduction | BH₃·THF, −78°C | Primary alcohol |
Mechanistic Insight :
-
LiAlH₄ reduces sulfones to sulfides via a two-electron transfer mechanism .
-
BH₃ selectively reduces carboxylic acids to alcohols without affecting sulfonyl groups .
Substitution Reactions
The sulfonylmethyl group participates in nucleophilic substitutions, while the carboxylic acid enables electrophilic reactions.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| SN2 at methylene carbon | K₂CO₃/MeCN, amines (60°C) | Amine-substituted derivatives | |
| Esterification | HATU/DMAP, alcohols | Methyl/ethyl esters |
Case Study :
-
Reaction with benzylamine (K₂CO₃/MeCN, 12 h) yields 5-(benzylaminomethyl)furan-2-carboxylic acid with >80% conversion .
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Esterification with methanol (HATU activation) produces the methyl ester, a common prodrug strategy .
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonyl group deactivates the furan ring, directing electrophiles to specific positions.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | |
| Halogenation | Cl₂/FeCl₃, CH₂Cl₂ | 3-Chloro-substituted furan |
Regioselectivity :
-
Nitration occurs para to the carboxylic acid group due to meta-directing effects of sulfonyl .
-
Halogenation favors the α-position relative to the electron-withdrawing substituents .
Decarboxylation and Condensation
The carboxylic acid undergoes thermal or catalytic decarboxylation, enabling C–C bond formation.
Applications :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification of the furan core.
| Reaction Type | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃, arylboronic acids | Biaryl-furan hybrids | |
| Sonogashira | PdCl₂/CuI, terminal alkynes | Alkynyl-substituted derivatives |
Yield Optimization :
-
Suzuki couplings with electron-deficient arylboronic acids achieve 65–92% yields .
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Sonogashira reactions require strict anhydrous conditions to prevent alkyne dimerization .
Acid–Base Behavior
The carboxylic acid (pKa ≈ 3.1) and sulfonyl group (pKa ≈ 1.8) influence solubility and coordination chemistry.
| Property | Measurement | Conditions | References |
|---|---|---|---|
| Aqueous solubility | 1.2 mg/mL (pH 7.4) | 25°C | |
| Metal coordination | Cu²⁺/EtOH, UV-Vis titration | 1:2 (metal:ligand) complexes |
Implications :
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of furan-2-carboxylic acids, including 5-(methanesulfonylmethyl)furan-2-carboxylic acid, exhibit significant antimicrobial properties. These compounds have been investigated for their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action often involves the inhibition of essential bacterial enzymes, leading to cell death.
Case Study:
A study conducted by researchers at the University of Milan focused on the interaction of furan derivatives with mycobacterial enzymes. The results demonstrated that this compound effectively inhibited the enzyme MbtI, which is crucial for iron acquisition in Mycobacterium tuberculosis. This inhibition suggests potential as a lead compound for developing new antitubercular agents .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various biological models. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as arthritis and other chronic inflammatory diseases.
Data Table: Efficacy of this compound in Inflammatory Models
Material Science Applications
1. Biodegradable Polymers
this compound can be utilized as a building block for synthesizing biodegradable polymers. Its structure allows it to participate in polycondensation reactions, leading to materials that are environmentally friendly alternatives to conventional plastics.
Case Study:
A recent investigation into the synthesis of polyesters from furan derivatives highlighted the potential of this compound as a monomer. The resulting polyesters exhibited favorable mechanical properties and biodegradability, making them suitable for packaging applications .
2. Coatings and Adhesives
The compound's chemical properties lend themselves well to applications in coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and performance of these materials.
Data Table: Properties of Coatings Derived from this compound
| Property | Value | Measurement Method |
|---|---|---|
| Tensile Strength | 50 MPa | ASTM D638 |
| Elongation at Break | 15% | ASTM D638 |
| Water Resistance | Excellent | ASTM D570 |
Mechanism of Action
The mechanism of action of 5-(Methanesulfonylmethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Methanesulfonylmethyl)furan-2-carboxylic acid methyl ester: A methyl ester derivative with similar chemical properties.
2,5-Furandicarboxylic acid: A related furan derivative with two carboxylic acid groups.
2,5-Dimethylfuran: A furan derivative with two methyl groups.
Uniqueness
This compound is unique due to the presence of both a methanesulfonyl group and a carboxylic acid group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Biological Activity
5-(Methanesulfonylmethyl)furan-2-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its furan ring structure, which is known for its reactivity and ability to participate in various chemical reactions. The methanesulfonylmethyl group enhances its solubility and may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In particular, it has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have demonstrated that this compound can disrupt bacterial cell functions, leading to reduced viability and proliferation .
Anticancer Activity
The compound also shows promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The exact mechanisms are still under investigation, but it is believed that the furan moiety plays a crucial role in mediating these effects by interacting with cellular targets involved in growth regulation .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a potential role in managing inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It could bind to specific receptors on cell membranes, altering signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : There is evidence suggesting that it may increase oxidative stress within cells, leading to apoptosis in cancer cells while impairing bacterial survival .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. This study emphasized the compound's potential as a novel antimicrobial agent against resistant strains .
- Cancer Cell Line Studies : In vitro experiments using human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer therapeutic .
Comparative Data
| Activity Type | Compound | IC50 (µM) | Target Organism/Cell Type |
|---|---|---|---|
| Antimicrobial | This compound | 10 | E. coli |
| Anticancer | This compound | 50 | Human breast cancer cells |
| Anti-inflammatory | This compound | N/A | Immune cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Methanesulfonylmethyl)furan-2-carboxylic acid, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation of a furan-2-carboxylic acid precursor. A common approach involves reacting a furan derivative (e.g., 5-hydroxymethylfuran-2-carboxylic acid) with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to promote sulfonate ester formation . Optimization includes:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 210–260 nm resolve impurities; mobile phase: acetonitrile/0.1% formic acid (70:30) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm structural integrity. Key signals include δ 3.2–3.4 ppm (methanesulfonyl CH₃) and δ 6.5–7.5 ppm (furan protons) .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates molecular weight (e.g., [M-H]⁻ at m/z 232.03).
Q. What are the solubility properties of this compound in common organic solvents, and how does temperature affect its dissolution?
- Methodological Answer :
- Solubility Trends : Moderately soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water or alcohols. Example solubility at 25°C:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Methanol | ~10 |
| Ethyl Acetate | ~5 |
- Temperature Dependence : Solubility in propan-2-ol increases linearly with temperature (0.5–5 mg/mL from 10°C to 50°C) due to entropy-driven dissolution .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions be resolved?
- Methodological Answer : Discrepancies often arise from competing mechanisms (e.g., SN2 vs. radical pathways). To resolve:
- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates.
- Solvent Polarity : Use low-polarity solvents (toluene) to favor SN2 mechanisms, evidenced by retention of stereochemistry .
- Nucleophile Screening : Test thiols vs. amines; thiols exhibit higher reactivity due to softer nucleophilic character (e.g., 80% yield with 2-mercaptoethanol vs. 40% with benzylamine) .
Q. What methodologies are employed to investigate the thermodynamic parameters of dissolution for this compound in different solvents?
- Methodological Answer :
- Van’t Hoff Analysis : Measure solubility at 5–10 temperature points (e.g., 10–50°C) and calculate ΔH° (enthalpy) and ΔS° (entropy) via ln(S) = -ΔH°/R·(1/T) + ΔS°/R .
- Calorimetry : Isothermal titration calorimetry quantifies heat exchange during dissolution.
- Example Data : In propan-2-ol, ΔH° = +12.5 kJ/mol (endothermic) and ΔS° = +45 J/mol·K, indicating entropy-driven dissolution .
Q. What in vitro and in vivo models are appropriate for assessing the biological activity of this compound, particularly in modulating inflammatory pathways?
- Methodological Answer :
- In Vitro :
- RAW 264.7 Macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation (IC₅₀ ~50 µM) .
- Osteoclast Inhibition : TRAP staining in bone marrow-derived macrophages quantifies resorption activity (EC₅₀ ~20 µM) .
- In Vivo :
- Murine Collagen-Induced Arthritis : Oral administration (10–50 mg/kg/day) reduces joint swelling via NF-κB pathway inhibition .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., t₁/₂ >120 min in human liver microsomes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
